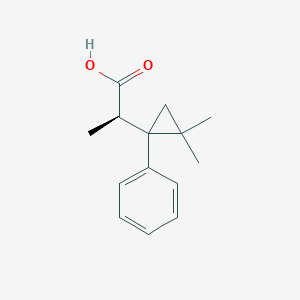

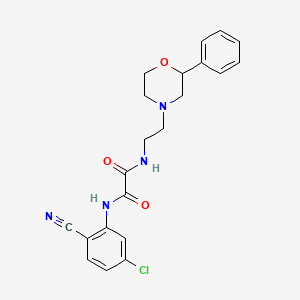

![molecular formula C15H14N2O4 B2600308 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid CAS No. 361157-61-1](/img/structure/B2600308.png)

4-[Benzyl(methyl)amino]-3-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[Benzyl(methyl)amino]-3-nitrobenzoic acid” is a chemical compound with the molecular formula C15H14N2O4 . It is also known as “Methyl 4-(benzylamino)-3-nitrobenzoate” and has a molecular weight of 286.283 Da .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of benzyl chloride and ammonia . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

The nitro group in the compound contributes to its reactivity. Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical and Chemical Properties Analysis

The nitro group in the compound contributes to its physical and chemical properties. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Hydrogen Bonding Characteristics

The study of isomeric methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate revealed its polarized molecular-electronic structure. This compound exhibits a charge-separated structure in the nitroaniline portion and is linked into chains of edge-fused rings by hydrogen bonds, demonstrating its potential in hydrogen bonding studies and molecular electronics (Portilla et al., 2007).

Spectroscopic Analysis and Molecular Docking Studies

Spectroscopic techniques combined with density functional theory calculations provided insights into the spectral features and bioactive conformer of 4-(methylamino)-3-nitrobenzoic acid (MNA). The study revealed the planar position of the MNA molecule and its intramolecular hydrogen bonding, offering a base for understanding its antipsychotic activity and potential applications in drug design (Julie et al., 2019).

Application in Organic Synthesis

The direct synthesis of p-nitrobenzoic acid from benzyl ketones using a cerium(IV) ammonium nitrate in acetic acid demonstrated a practical method for synthesizing 4-nitrobenzoic acid. This method highlights the compound's role in organic synthesis, providing an efficient route to obtain p-nitrobenzoic acid (Khodaei et al., 2007).

Polyaniline Doping

Research into polyaniline doped by benzoic acid and substituted benzoic acids, including 4-nitrobenzoic acid, explored a new class of dopants for polyaniline. This work contributes to the field of conductive polymers, indicating the use of 4-nitrobenzoic acid and its derivatives in modifying the electrical properties of polyaniline (Amarnath & Palaniappan, 2005).

Solid-Phase Synthesis Applications

The efficient solid-phase construction of tetrahydro-1,4-benzodiazepin-2-one scaffold from polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid showcases the utility of this compound in facilitating solid-phase synthetic methodologies. This approach offers a pathway to structurally diverse products in high yields and purities, emphasizing the compound's role in pharmaceutical and chemical synthesis (Zhang et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[benzyl(methyl)amino]-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(15(18)19)9-14(13)17(20)21/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWOVJXYAOQHQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

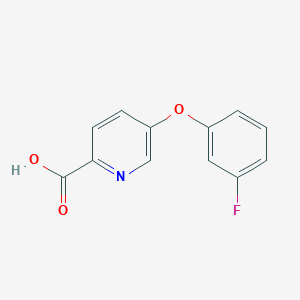

![4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid](/img/structure/B2600225.png)

![(3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one](/img/structure/B2600230.png)

![{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)

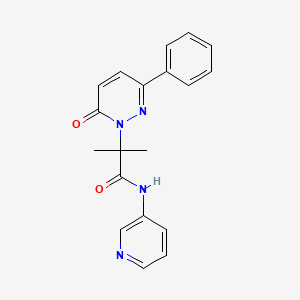

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2600233.png)

![N-(4-{5-[1-(4-fluorobenzoyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2600245.png)

![(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium](/img/structure/B2600246.png)